![molecular formula C13H16F2N2O2 B239577 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DF-ME-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves binding to specific receptors in the body.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have potential pharmacological properties, making it a promising compound for scientific research. It has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has also been studied for its potential as a diagnostic tool for certain diseases.
Wirkmechanismus
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide acts as a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including movement, motivation, and reward. By binding to this receptor, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide can modulate these processes and potentially treat diseases that involve dysfunction of the dopamine system.
Biochemical and Physiological Effects
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the growth of cancer cells, improve glucose tolerance in diabetic mice, and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has several advantages for use in lab experiments. It is a highly selective compound, which allows for more precise modulation of the dopamine system. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
For research include exploring its potential use in combination with other drugs and developing more stable and soluble analogs.
Synthesemethoden
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide is synthesized through a series of chemical reactions, starting with the reaction of 3,5-difluoroaniline with 4-morpholineethanol. This reaction produces 3,5-difluoro-N-(2-hydroxyethyl)aniline, which is then reacted with benzoyl chloride to form 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide. The final product is purified through a series of chromatography techniques to obtain a high purity compound.
Eigenschaften
Produktname |
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
Molekularformel |
C13H16F2N2O2 |
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
3,5-difluoro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18) |
InChI-Schlüssel |
LPWNSTONKJYHBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




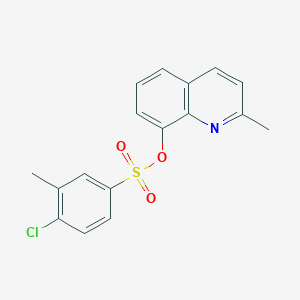
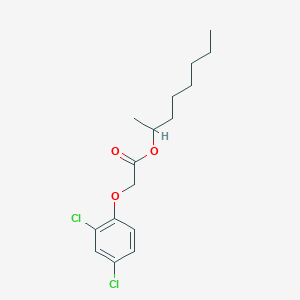
![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)
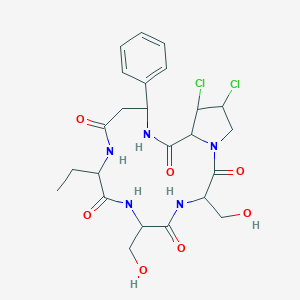
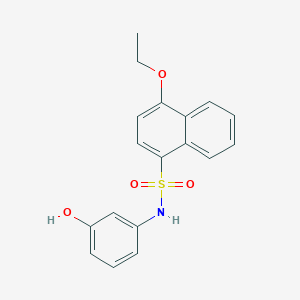
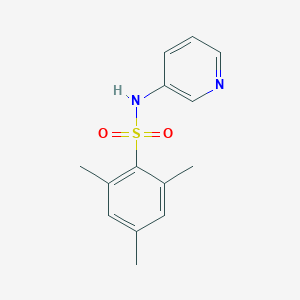

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)



![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)
